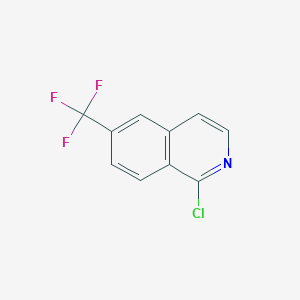

1-Chloro-6-(trifluoromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVQNMWLCOMNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-92-7 | |

| Record name | 1-chloro-6-(trifluoromethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Positional Isomerism

- 1-Chloro-8-(trifluoromethyl)isoquinoline shares the same substituents as the target compound but differs in CF₃ placement (position 8 vs. 6).

Substituent Electronic Effects

- 1-Chloro-6-methoxy-isoquinoline replaces CF₃ with OCH₃, switching from an electron-withdrawing to an electron-donating group. This reduces the electrophilicity of the chloro substituent, diminishing its utility in reactions requiring activated leaving groups (e.g., Suzuki-Miyaura couplings).

- 1-Chloro-6-(trifluoromethoxy)isoquinoline introduces OCF₃, which combines moderate electron withdrawal with enhanced hydrolytic stability compared to CF₃. This makes it suitable for applications requiring prolonged environmental persistence.

Ring Saturation and Solubility

- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride features a partially saturated isoquinoline ring, increasing conformational flexibility and basicity. The hydrochloride salt form improves aqueous solubility, making it advantageous for biological assays.

Functional Group Diversity

- 1-Chloro-6-(methylsulfonyl)isoquinoline incorporates a sulfonyl group, which dramatically increases electrophilicity at position 6. This enhances reactivity in nucleophilic aromatic substitution (SNAr), a trait leveraged in synthesizing kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-Chloro-6-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Two dominant approaches include:

- Microwave-assisted domino reactions : Combining 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids in dry acetonitrile at 130°C under microwave irradiation. This method avoids metal oxidants and achieves rapid C-3-N-functionalization .

- Metal-catalyzed decarboxylative cycloaddition : Using tungsten catalysts (e.g., WO₂PC) with N-substituted tetrahydroquinolines and 2-(trifluoromethyl)acrylic acid under visible light (450 nm LEDs) and oxygen. This one-pot method tolerates esters, nitriles, and alkenes, producing trifluoromethylated derivatives efficiently .

- Critical Factors : Temperature control (>120°C for cycloaddition), solvent choice (DMF for photocatalysis), and light intensity (3W×4 LEDs) significantly impact reaction efficiency and regioselectivity.

Q. Why is the trifluoromethyl group strategically important in modifying isoquinoline scaffolds for biological studies?

- Functional Rationale : The -CF₃ group enhances:

- Lipophilicity : Improves membrane permeability, critical for targeting intracellular enzymes .

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .

- Non-covalent interactions : The electronegative fluorine atoms engage in dipole-dipole interactions and hydrogen bonding with biological targets, enhancing binding affinity .

- Experimental Validation : Comparative studies with non-fluorinated analogs show 10–50% higher IC₅₀ values in enzyme inhibition assays .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Stepwise Protocol :

Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.

Column chromatography : Employ silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate halogenated impurities.

Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to yield crystalline product (>95% purity) .

- Analytical Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹⁹F NMR (δ −60 to −65 ppm for -CF₃) .

Advanced Research Questions

Q. How can substituent electronic effects be leveraged to optimize the reductive potential of this compound in photocatalytic applications?

- Design Strategy :

- Electron-donating groups (e.g., -NH₂) : Lower reduction potentials (e.g., −3.26 V for 6-NH₂-substituted isoquinoline), enhancing electron-transfer efficiency in borylation reactions .

- Electron-withdrawing groups (e.g., -CN) : Increase reduction potential (−2.51 V for 6-CN), reducing photocatalytic activity but improving stability under oxidative conditions .

Q. What mechanistic pathways explain the diastereoselective formation of spiro-oxindole-pyrroloisoquinoline hybrids from this compound precursors?

- Proposed Mechanism :

N-Alkylation : Reaction of tetrahydroisoquinolines with arylacyl bromides forms an iminium intermediate.

1,3-Dipolar cycloaddition : Nitroolefins act as dipolarophiles, generating a fused bicyclic structure.

Aromatization : FeCl₃-mediated oxidation eliminates H₂O, yielding the spiro-oxindole core with >90% diastereoselectivity .

- Key Evidence : X-ray crystallography confirms the sp³ hybridization of the spiro-carbon and axial chirality in products .

Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

- Workflow :

Docking simulations : Use AutoDock Vina to predict binding poses against kinase ATP pockets (e.g., EGFR, CDK2).

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

QSAR analysis : Correlate -CF₃ position/clustering with IC₅₀ values from enzymatic assays .

- Case Study : Derivatives with -CF₃ at C6 show 3-fold higher EGFR inhibition vs. C8 analogs due to improved hydrophobic packing in the hinge region .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylated isoquinolines across different cell lines?

- Root Cause Analysis :

- Metabolic differences : HepG2 cells overexpress CYP3A4, leading to faster -CF₃ cleavage vs. HEK293 cells .

- Membrane transporter variability : ABCG2 efflux pumps in MDR1+ cells reduce intracellular concentrations .

- Mitigation :

- Use LC-MS/MS to quantify intracellular drug levels.

- Co-administer efflux inhibitors (e.g., verapamil) in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.